molecular formula C7H8BrN B050126 3-(Bromomethyl)-4-methylpyridine CAS No. 120277-12-5

3-(Bromomethyl)-4-methylpyridine

Cat. No. B050126
M. Wt: 186.05 g/mol
InChI Key: QIRQFJIEBRJAES-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methylpyridine is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s properties and behaviors can be influenced by its structure and the presence of the bromomethyl group.

Scientific Research Applications

  • Electrophoretic Separation of Methylpyridines : A study on the separation of 2-, 3-, and 4-substituted methylpyridines found improved separation using a cationic surfactant in free solution capillary electrophoresis, with a focus on the electrophoretic mobilities of the 3- and 4-isomers (Wren, 1991).

  • Polymerization Studies : Research on the polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides using NMR spectroscopy revealed insights into the reactivity of these compounds and the influence of different anions on the solubility and thermal stability of the resulting polymers (Monmoton et al., 2008).

  • Ligand Discovery in Pharmacology : A study identified 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain, with validation through protein crystallography. This research contributes to understanding the interaction of these pyridine derivatives with biological targets (Marchand et al., 2016).

  • Synthesis and Reactivity Studies : Investigations into the reactivity and synthesis of various pyridine derivatives, including studies on palladium-catalyzed reactions and the synthesis of Schiff bases, provide insights into the chemical properties and potential applications of these compounds (Ahmad et al., 2017); (Ahmad et al., 2019).

  • Chemosensor Development : A study on bis(terpyridyl) Ruthenium(II) complexes, which include bromomethylpyridine derivatives, revealed their potential as chemosensors for heavy metal ions, showcasing their applicability in environmental monitoring (Padilla-Tosta et al., 2001).

  • Aerosol-Assisted Chemical Vapor Deposition : Research on the deposition of CdS films using bis-3-methylpyridine and bis-4-methylpyridine complexes as precursors has implications in materials science, particularly in the development of thin film materials (Buckingham et al., 2017).

  • Analysis of Vibrational Spectra : The vibrational spectra of 3-methyl and 4-methylpyridine molecules were analyzed, contributing to our understanding of molecular structures and interactions (Tocón et al., 1998).

  • Heat Capacity Analysis in Chemistry : A study on the heat capacity of methylpyridines, including 3-methylpyridine, provides insights into molecular dynamics and thermodynamic properties (Smith, 1989).

Safety And Hazards

The safety data sheet for a similar compound, 3-(Bromomethyl)pyridine hydrobromide, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(bromomethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRQFJIEBRJAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565131
Record name 3-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4-methylpyridine

CAS RN

120277-12-5
Record name 3-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Bruneau, C Delvare, MP Edwards… - Journal of medicinal …, 1991 - ACS Publications
Since thehypothetical mechanisms of hydroperoxydation of arachidonic acid by, respectively, 5-lipoxygenase (5-LPO) and cyclooxygenase (CO) involve a redox cycle, a compound …
Number of citations: 90 pubs.acs.org
R Pracitto, KC Wilcox, M Lindemann, J Tong… - ACS …, 2021 - ACS Publications
A series of synaptic vesicle protein 2A (SV2A) ligands were synthesized to explore the structure–activity relationship and to help further investigate a hydrogen bonding pharmacophore …
Number of citations: 2 pubs.acs.org

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